![molecular formula C9H9IO2 B1369246 Methyl 3-iodo-2-methylbenzoate CAS No. 52570-33-9](/img/structure/B1369246.png)
Methyl 3-iodo-2-methylbenzoate
Overview
Description
“Methyl 3-iodo-2-methylbenzoate” is a chemical compound with the molecular formula C9H9IO2 . It is also known by its IUPAC name, methyl 3-iodo-2-methylbenzoate . The compound has a molecular weight of 276.07 .
Synthesis Analysis
The synthesis of “Methyl 3-iodo-2-methylbenzoate” involves a reaction at 0℃ for 3 hours, followed by heating under reflux . The starting compound is treated with a solution of SOCI2 in methanol, and the mixture is then heated to reflux for 3 hours . The reaction is monitored using TLC, and once complete, the mixture is concentrated in vacuo . The residue is then purified by column chromatography to yield the desired product .Molecular Structure Analysis
The InChI code for “Methyl 3-iodo-2-methylbenzoate” is 1S/C9H9IO2/c1-6-7 (9 (11)12-2)4-3-5-8 (6)10/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-iodo-2-methylbenzoate” is a solid at room temperature . The compound is soluble, with a solubility of 0.0783 mg/ml . It has a Log Po/w (iLOGP) of 2.45, indicating its lipophilicity .Scientific Research Applications
Biochemistry
In biochemistry, it can be used to probe the interaction of small molecules with biological macromolecules. The iodine atom can be used for radio-labeling, allowing researchers to track the compound’s movement and interactions within biological systems.
Each of these applications leverages the unique chemical properties of Methyl 3-iodo-2-methylbenzoate , such as its reactivity due to the iodine atom and the presence of the ester functional group, which allows for further functionalization and incorporation into various chemical systems .
Safety And Hazards
“Methyl 3-iodo-2-methylbenzoate” is classified under the GHS07 hazard class . The compound has a signal word of “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-iodo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPPZCXGKFWQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576432 | |
Record name | Methyl 3-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-2-methylbenzoate | |
CAS RN |
52570-33-9 | |
Record name | Methyl 3-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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